REACTION_CXSMILES
|
[NH2:1][CH:2]([C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[C:8]([CH3:13])[CH:7]=1)[C:3](O)=[O:4].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[NH2:1][CH:2]([C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[C:8]([CH3:13])[CH:7]=1)[CH2:3][OH:4] |f:1.2.3.4.5.6|
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Name
|
|
Quantity
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1.7 g
|
Type
|
reactant
|
Smiles
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NC(C(=O)O)C1=CC(=C(C=C1)Cl)C
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Name
|
|
Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was refluxed for 18 hours
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Duration
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18 h
|
Type
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TEMPERATURE
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Details
|
The reaction was cooled
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Type
|
CUSTOM
|
Details
|
quenched with ice water
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Type
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EXTRACTION
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Details
|
The reaction was extracted with ethyl acetate
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Type
|
WASH
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Details
|
washed with water, and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CO)C1=CC(=C(C=C1)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |